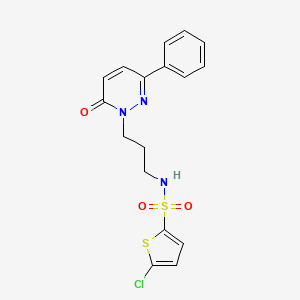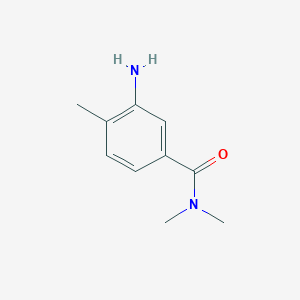![molecular formula C8H7ClF3N3O B2741258 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea CAS No. 2062072-70-0](/img/structure/B2741258.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” is a chemical compound that contains a trifluoromethyl group (-CF3). It is structurally similar to other compounds such as “Methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate” and "N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of known protocols reported for similar compounds in the literature . For example, the synthesis of “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide” involves phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridin-2-yl group . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .Scientific Research Applications
Metallo-Supramolecular Macrocycles
A study by Troff et al. (2012) investigates di-(m-pyridyl)-urea ligands, closely related to the chemical structure of interest, for their ability to self-assemble into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies demonstrate the potential of pyridine-substituted ureas in forming structures with central hydrogen bonding sites, indicating their relevance in designing complex chemical structures and potentially catalytic sites or molecular recognition systems (Troff et al., 2012).
Intermolecular Hydrogen Bonding and Complexation
Chien et al. (2004) delve into the conformations of pyrid-2-yl ureas and their capacity for intermolecular hydrogen bonding and complexation with cytosine, highlighting the influence of substituents on these interactions. This research underscores the potential applications of such compounds in nucleotide chemistry and as tools for studying molecular interactions (Chien et al., 2004).
Anticancer Agents
Feng et al. (2020) describe the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. This research presents a promising area of application for pyridin-2-yl substituted ureas, particularly in the development of novel therapeutics targeting cancer cell proliferation (Feng et al., 2020).
Nonlinear Optical Properties
Shkir et al. (2018) conduct a first principles study on the electronic, optical, and nonlinear optical properties of a novel chalcone derivative. While not the exact compound , this study illustrates the broader potential of pyridine-substituted ureas in optoelectronic and nonlinear optical applications, suggesting a promising field of research for "{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea" (Shkir et al., 2018).
Complexation-Induced Unfolding
Corbin et al. (2001) study heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This research highlights the versatility of such compounds in forming structured assemblies, potentially applicable in materials science and molecular engineering (Corbin et al., 2001).
Future Directions
The future directions for the study and application of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” and similar compounds are promising. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, and research into its properties and potential applications is ongoing .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)2-14-6(5)3-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHNGWXFYLELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
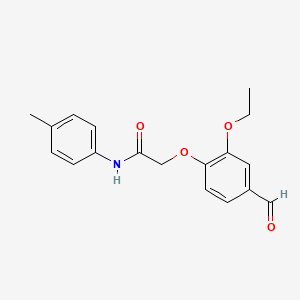
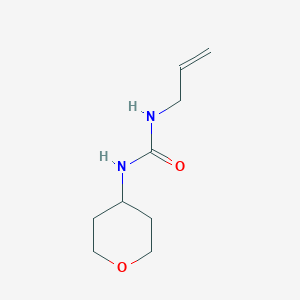


![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)


![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

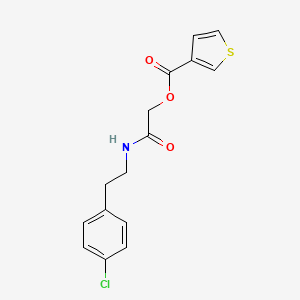
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)
![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)
